molecular formula C12H14N2OS B2691052 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide CAS No. 2094884-24-7

3-(benzylsulfanyl)-N-(cyanomethyl)propanamide

Cat. No.: B2691052
CAS No.: 2094884-24-7
M. Wt: 234.32
InChI Key: MWNNPCZMUBPTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzylsulfanyl)-N-(cyanomethyl)propanamide is an organic compound that features a benzylsulfanyl group attached to a propanamide backbone with a cyanomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide typically involves the reaction of benzyl mercaptan with a suitable propanamide precursor. One common method involves the nucleophilic substitution of a halogenated propanamide with benzyl mercaptan under basic conditions. The reaction can be carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-N-(cyanomethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines

    Substitution: Formation of substituted amides or other derivatives

Scientific Research Applications

3-(benzylsulfanyl)-N-(cyanomethyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatizations.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-N-(cyanomethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can form interactions with protein active sites, while the cyanomethyl group may participate in hydrogen bonding or other interactions. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfanyl)propanamide: Lacks the cyanomethyl group, which may affect its reactivity and biological activity.

    N-(cyanomethyl)propanamide: Lacks the benzylsulfanyl group, which may influence its chemical properties and applications.

    3-(methylsulfanyl)-N-(cyanomethyl)propanamide:

Uniqueness

3-(benzylsulfanyl)-N-(cyanomethyl)propanamide is unique due to the presence of both the benzylsulfanyl and cyanomethyl groups, which provide a combination of reactivity and potential biological activity. This dual functionality allows for diverse applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-benzylsulfanyl-N-(cyanomethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c13-7-8-14-12(15)6-9-16-10-11-4-2-1-3-5-11/h1-5H,6,8-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNNPCZMUBPTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.